2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride
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Overview
Description
2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused with a pyridine ring. This compound has a molecular formula of C8H9ClN2 and a molecular weight of 168.62 g/mol . It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to increase yield and purity. This may include the use of high-quality reagents, controlled reaction environments, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cesium Carbonate (Cs2CO3): Used as a catalyst in cyclization reactions.
Dimethyl Sulfoxide (DMSO): Used as a solvent in various reactions.
Propargylamine: Used in the addition step during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Pharmaceuticals: The compound is used in the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
Uniqueness
2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride is unique due to its specific structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H10Cl2N2 |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2.ClH/c1-11-4-6-2-3-8(9)10-7(6)5-11;/h2-3H,4-5H2,1H3;1H |
InChI Key |
NIRRNBUKZIUAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1)N=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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